Compound Description: This compound serves as a crucial starting material in synthesizing 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones, particularly those unsubstituted at the N7 position. []
Relevance: This compound shares the core 3-methyl-3,7-dihydro-1H-purine-2,6-dione structure with 3-methyl-7-propyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione. The key difference lies in the substituents at the 7 and 8 positions. While the target compound has a propyl group at the 7 position and a pyrrolidin-1-yl group at the 8 position, this related compound possesses a thietan-3-yl group at the 7 position and a bromine atom at the 8 position. []
Compound Description: This compound is an intermediate synthesized from 8-bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione through alkylation with benzyl chloride. It plays a vital role in introducing the benzyl group at the N1 position. []
Relevance: This compound exhibits structural similarities to 3-methyl-7-propyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione, sharing the core 3-methyl-3,7-dihydro-1H-purine-2,6-dione structure. It differs from the target compound due to the presence of a benzyl group at the N1 position, a bromine atom at the 8 position, and a thietan-3-yl group at the 7 position instead of a propyl group and a pyrrolidin-1-yl group. []
Compound Description: This compound is produced via the oxidation of 1-benzyl-8-bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione using hydrogen peroxide. It serves as a key precursor to introducing various amino substituents at the 8 position. []
Relevance: This compound, although structurally similar to 3-methyl-7-propyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione, sharing the core 3-methyl-3,7-dihydro-1H-purine-2,6-dione framework, differs significantly in its substituents. Instead of a propyl group and a pyrrolidin-1-yl group, it features a benzyl group at the N1 position, a bromine atom at the 8 position, and a 1,1-dioxothietan-3-yl group at the 7 position. []
Compound Description: This group of compounds is synthesized from 1-benzyl-8-bromo-3-methyl-7-(1,1-dioxothietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione by reacting it with different amines. This reaction enables the introduction of diverse amino groups at the 8 position. []
Compound Description: This class of compounds represents the target molecules obtained by removing the thietanyl protecting group from 8-amino-substituted 1-benzyl-3-methyl-7-(1,1-dioxothietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones using sodium isopropoxide. The diversity in these compounds arises from the various amino substituents introduced at the 8 position. []
Relevance: These compounds share the core 3-methyl-3,7-dihydro-1H-purine-2,6-dione structure with 3-methyl-7-propyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione. The key distinction lies in the substituents at the N1 and 7 positions. While the target compound has a propyl group at the 7 position, this class of compounds possesses a benzyl group at the N1 position and various substituents at the 8 position. []
Compound Description: Linagliptin is a clinically approved drug used to treat type 2 diabetes. It functions as a dipeptidyl peptidase-4 (DPP-4) inhibitor. [, , , ]
Relevance: Linagliptin belongs to the same chemical class as 3-methyl-7-propyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione, both being purine-2,6-dione derivatives. They share a similar core structure, with variations in the substituents at the 7 and 8 positions. [, , , ]
Compound Description: CD1790 is a key metabolite of linagliptin identified in human studies. []
Relevance: CD1790 exhibits structural similarities to 3-methyl-7-propyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione, sharing the core 3-methyl-3,7-dihydro-1H-purine-2,6-dione framework and an amino group at the 8 position. []
Compound Description: This compound and its 8-alkylamino substituted derivatives were synthesized and tested for their cardiovascular activity, including their electrocardiographic, antiarrhythmic, and hypotensive properties. They were also assessed for their affinity towards α1- and α2-adrenoreceptors. Compound 2, along with its analogue with an 8-(2-morpholin-4-yl-ethylamino) substituent (Compound 15), displayed significant prophylactic antiarrhythmic activity in experimentally induced arrhythmia. []
Relevance: Compound 2 shares a significant structural resemblance to 3-methyl-7-propyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione. Both compounds possess the core 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione structure, and their differences lie in the substituents at the 7-position. The presence of diverse substituents at this position highlights the possibility for modifications and exploration of various biological activities within this class of compounds. []
Compound Description: This compound demonstrated the most potent inhibitory activity against protein kinase CK2 among a series of purine-2,6-dione derivatives tested in a study focusing on identifying CK2 inhibitors. Its IC50 value was determined to be 8.5 μM in vitro. Further investigation, including biochemical tests and computer simulations, helped elucidate the binding mode of this compound and establish structure-activity relationships. []
Relevance: This compound, along with 3-methyl-7-propyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione, are grouped under the broad category of purine-2,6-dione derivatives. They share a similar core structure, with differences observed in their substituents at the 7 and 8 positions. This study emphasizes the potential of modifying these positions to achieve desired biological activities, particularly protein kinase inhibition. []
Compound Description: This compound has been explored for its potential as an antithrombotic agent. Its mechanism of action involves blocking the platelet receptor GP IIb-IIIa, a key player in platelet aggregation and thrombus formation. [, ]
Relevance: This compound shares a close structural similarity with 3-methyl-7-propyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione. Both compounds belong to the purine-2,6-dione class and have similar core structures. [, ]
Compound Description: This compound was synthesized and investigated for its potential antidepressant properties. []
Relevance: This compound shares a close structural relationship with 3-methyl-7-propyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione. Both compounds share the core 3-methyl-3,7-dihydro-1H-purine-2,6-dione structure and differ only in their substituents at the 7 and 8 positions. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.